molecular formula C21H45NO6 B12770608 Phytosphingosine lactate CAS No. 444057-40-3

Phytosphingosine lactate

Cat. No.: B12770608
CAS No.: 444057-40-3
M. Wt: 407.6 g/mol
InChI Key: ZXYOKWASAPQKDH-RXQQAGQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phytosphingosine Lactate is a salt formed from phytosphingosine, a naturally occurring sphingoid base found in the skin's stratum corneum, and lactic acid . This combination enhances the water compatibility and stability of the compound for use in research formulations . As a skin-identical lipid, its primary research value lies in its potent skin-conditioning properties. It functions to help maintain and restore the skin's natural barrier, which is crucial for improving hydration and overall skin health . Studies indicate that phytosphingosine, the parent molecule, activates Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARγ isoform, which plays a role in regulating epidermal differentiation, reducing inflammation, and modulating sebum production . Furthermore, it has been shown to significantly upregulate key markers of keratinocyte differentiation, including involucrin, loricrin, transglutaminase-1, and filaggrin, which are essential for the structural integrity of the skin barrier . Beyond barrier repair, phytosphingosine exhibits notable antimicrobial activity against a range of microorganisms, including Staphylococcus aureus and Propionibacterium acnes , and demonstrates anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators like IL-1α and prostaglandin E2 . These multifaceted mechanisms make this compound a compound of significant interest for research focused on skin barrier disorders, inflammatory skin conditions, and cosmetic science aimed at improving skin texture and hydration. This product is supplied For Research Use Only.

Properties

CAS No.

444057-40-3

Molecular Formula

C21H45NO6

Molecular Weight

407.6 g/mol

IUPAC Name

(2S,3S,4R)-2-aminooctadecane-1,3,4-triol;2-hydroxypropanoic acid

InChI

InChI=1S/C18H39NO3.C3H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20;1-2(4)3(5)6/h16-18,20-22H,2-15,19H2,1H3;2,4H,1H3,(H,5,6)/t16-,17+,18-;/m0./s1

InChI Key

ZXYOKWASAPQKDH-RXQQAGQTSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O.CC(C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O.CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phytosphingosine lactate can be synthesized through the esterification of phytosphingosine with lactic acid. The process involves dispersing phytosphingosine in water and adding lactic acid to the solution to form the lactate ester . The reaction is typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, this compound is often produced using yeast fermentation. This method involves the fermentation of yeast to produce phytosphingosine, which is then esterified with lactic acid to form this compound . This process is preferred due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Phytosphingosine lactate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be tailored for specific applications in skincare and pharmaceuticals .

Scientific Research Applications

Dermatological Applications

Phytosphingosine lactate exhibits significant benefits in skin health, primarily due to its anti-inflammatory and antimicrobial properties.

Skin Barrier Function and Differentiation

Research indicates that phytosphingosine promotes the differentiation of keratinocytes, which are essential for maintaining the skin barrier. A study demonstrated that phytosphingosine increases the production of cornified envelopes in normal human epidermal keratinocytes (NHEKs) by approximately 1.8-fold compared to controls. This differentiation is crucial for skin barrier homeostasis and protection against environmental stressors .

Anti-inflammatory Effects

This compound has been shown to reduce inflammation in various skin conditions. It modulates the expression of pro-inflammatory cytokines and enhances the recovery of the skin barrier after injury. In vitro studies have reported that it can inhibit the proliferation of pathogenic bacteria, making it beneficial for treating acne and other inflammatory skin disorders .

Formulation in Cosmetics

The incorporation of this compound into cosmetic formulations has been explored to enhance skin hydration and barrier function. A patented method describes an aqueous solution of phytosphingosine that improves compatibility with cosmetic components, facilitating its use in lotions and creams . This formulation allows for higher concentrations of phytosphingosine to be used effectively.

Agricultural Applications

This compound also plays a role in plant immunity, particularly in enhancing resistance to pathogens.

Induction of Systemic Acquired Resistance

In studies involving tobacco plants, treatment with this compound resulted in increased production of reactive oxygen species (ROS) and enhanced expression of pathogenesis-related proteins during pathogen infection . This indicates that this compound may induce systemic acquired resistance (SAR), thereby improving plant immunity against various pathogens.

Enhancement of Sphingolipid Biosynthesis

This compound has been shown to enhance sphingolipid biosynthesis, which is critical for maintaining cellular integrity during stress conditions. The compound stimulates the transcription of genes involved in sphingolipid metabolism, contributing to improved plant resilience under pathogen attack .

Immunological Applications

This compound has potential applications as an immune adjuvant.

Immune Modulation

Recent research suggests that derivatives of phytosphingosine can be used as adjuvants to modulate immune responses. These compounds can bias immune responses towards Th1 or Th2 types, which is crucial for developing targeted therapies for various diseases . The ability to influence immune pathways makes this compound a candidate for vaccine development and immunotherapy.

Case Studies

StudyApplicationFindings
DermatologyPhytosphingosine enhances keratinocyte differentiation by increasing cornified envelope production.
AgricultureInduces systemic acquired resistance in tobacco plants by upregulating ROS and pathogenesis-related proteins.
ImmunologyPhytosphingosine derivatives serve as immune adjuvants, capable of biasing immune responses.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Structure Key Functions Clinical/Cosmetic Applications
Phytosphingosine lactate Phytosphingosine + lactic acid Anti-inflammatory, barrier repair, PKC inhibition, LDH modulation Skincare (serums, lotions)
Ceramide NP Sphingosine + fatty acid Barrier reinforcement, moisture retention Dermatological creams
Ethyl lactate Ester of lactic acid Exfoliation, antimicrobial, pH regulation Acne treatments, veterinary products
Carnitine Amino acid derivative Antioxidant, energy metabolism, oxygen saturation improvement Lung injury therapy
Menthyl lactate Menthol + lactic acid Cooling agent, soothing, anti-irritant Sensitive skin formulations

Anti-Inflammatory Mechanisms

This compound outperforms ethyl lactate and carnitine in targeted anti-inflammatory pathways. While ethyl lactate primarily modulates pH and microbial growth , and carnitine enhances antioxidant responses in lung injury , this compound directly inhibits PKC activity and reduces pro-inflammatory cytokines like interleukin-1α . In contrast, carnitine’s anti-apoptotic effects are mediated through mitochondrial protection, unrelated to sphingolipid signaling .

Skin Barrier and Moisturization

Compared to ceramides (e.g., Ceramide NP), this compound offers dual functionality: it repairs the lipid barrier while mitigating inflammation. Ceramide NP, a structural component of the stratum corneum, lacks direct anti-inflammatory activity but is critical for maintaining skin integrity . This compound’s synergy with ceramides in formulations (e.g., CeraVe Blue Salicylic Acid Lotion) enhances both barrier restoration and inflammatory control .

Metabolic and Clinical Relevance

In CAP patients, phytosphingosine levels inversely correlate with disease severity, with lower levels observed in non-severe cases . This contrasts with lactate, which increases with CAP severity, reflecting dysregulated glycolysis . Carnitine, however, shows therapeutic promise in lung injury by improving oxygen saturation and reducing bronchial inflammation , a mechanism distinct from phytosphingosine’s metabolic roles.

Table 2: Research Findings on Efficacy

Compound Study Model Key Findings Reference
This compound In vitro keratinocytes 90% PKC inhibition at 0.01%–0.2%; 40–50% reduction in SDS-induced inflammation
Carnitine LPS-induced lung injury Improved oxygen saturation, reduced bronchial inflammation
Ethyl lactate Canine skin model Antimicrobial synergy with salicylic acid in antiseptic mousses
Ceramide NP Human skin equivalents Enhanced barrier function, reduced transepidermal water loss

Q & A

Q. What are the standard analytical methods for identifying and quantifying phytosphingosine lactate in biological samples?

this compound is typically analyzed using liquid chromatography-mass spectrometry (LC-MS) or high-performance thin-layer chromatography (HPTLC). For LC-MS, electrospray ionization (ESI) in positive ion mode is recommended due to the compound’s polarity. HPTLC protocols should include silica gel plates and a mobile phase of chloroform:methanol:acetic acid (65:25:10 v/v) for optimal separation. Validation parameters (e.g., linearity, limit of detection) must align with guidelines for sphingolipid analysis .

Q. How can researchers synthesize this compound with high purity for in vitro studies?

this compound can be synthesized via enzymatic or chemical methods. A validated protocol involves:

  • Step 1 : React phytosphingosine (C18:0) with lactic acid under nitrogen atmosphere at 60°C for 24 hours.
  • Step 2 : Purify the product using column chromatography (silica gel, ethyl acetate:hexane gradient).
  • Step 3 : Confirm structure via 1^1H NMR (characteristic peaks: δ 3.85 ppm for lactate moiety) and FT-IR (C=O stretch at 1740 cm1^{-1}). Purity should exceed 95% for cellular studies .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s antimicrobial activity against gram-positive vs. gram-negative bacteria?

Use a dual-model approach :

  • Gram-positive : Staphylococcus aureus (ATCC 25923) with 0.3 mM this compound in liquid culture, monitoring growth inhibition via OD600_{600} over 24 hours.
  • Gram-negative : Escherichia coli (ATCC 25922) with 1.0 mM compound, noting limited efficacy due to outer membrane barriers. Include controls with myriocin (a sphingolipid biosynthesis inhibitor) to isolate mechanism-specific effects .
  • Data Interpretation : Compare zone-of-inhibition assays (disc diffusion) with broth microdilution to address discrepancies in static vs. dynamic conditions .

Q. How can contradictory findings about this compound’s anti-inflammatory effects in different cell models be resolved?

Contradictions often arise from cell-type-specific signaling pathways. To resolve them:

  • Step 1 : Replicate studies in primary keratinocytes (inflammatory model) vs. fibroblasts (proliferation model) under standardized conditions (e.g., 10% FBS, 37°C).
  • Step 2 : Measure downstream markers (e.g., IL-6, TNF-α via ELISA) and correlate with sphingosine-1-phosphate (S1P) receptor activation using antagonists like FTY720.
  • Step 3 : Conduct transcriptomic profiling (RNA-seq) to identify differentially expressed genes in NF-κB and MAPK pathways .

Q. What strategies are recommended for investigating this compound’s role in epidermal barrier function?

Use a 3D human skin equivalent model (e.g., MatTek EpiDerm™) to simulate in vivo conditions. Key parameters:

  • Intervention : Topical application of 0.05% this compound for 7 days.
  • Outcome Metrics : Transepidermal water loss (TEWL), stratum corneum integrity (histology), and ceramide profiling via LC-MS.
  • Controls : Compare with ceramide NP and untreated scaffolds. Reference literature on sphingoid base interactions with cholesterol and free fatty acids .

Methodological Best Practices

Q. How should researchers address batch-to-batch variability in this compound preparations?

  • Quality Control : Implement HPLC purity checks for each batch.
  • Standardization : Use a single commercial source (e.g., Avanti Polar Lipids) and document storage conditions (-80°C under argon).
  • Replication : Include internal controls (e.g., known bioactive concentrations) in all experiments to normalize data .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism.
  • Multiplicity Adjustments : Apply Tukey’s HSD for post-hoc comparisons in ANOVA.
  • Meta-Analysis : Aggregate contradictory results (e.g., antimicrobial efficacy across studies) using random-effects models to assess heterogeneity .

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